Sulindac Sulfone-d6

Cancer Chemoprevention COX Inhibition Apoptosis

Sulindac Sulfone-d6 is the definitive hexadeuterated internal standard for LC-MS/MS quantification of the COX-independent metabolite sulindac sulfone (exisulind). Unlike unlabeled surrogates, its +6 Da mass shift enables unequivocal mass discrimination, eliminating systematic error in matrix effect correction. Essential for PK/PD studies, mTORC1 pathway research, and accurate sulfone-to-sulfide metabolic ratio determination. This stable isotope-labeled compound ensures chromatographic co-elution and identical ionization efficiency, providing the analytical precision required for robust concentration-response correlation in preclinical and clinical investigations.

Molecular Formula C₂₀H₁₁D₆FO₄S
Molecular Weight 378.45
Cat. No. B1161425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac Sulfone-d6
Synonyms(Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfonyl)phenyl]methylene]-1H-indene-3-acetic Acid-d6;  Aptosyn-d6;  Exisulind-d6;  FGN 1-d6;  Prevatec-d6; 
Molecular FormulaC₂₀H₁₁D₆FO₄S
Molecular Weight378.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulindac Sulfone-d6: Stable Isotope-Labeled Internal Standard for Quantitative Sulindac Metabolite Analysis


Sulindac Sulfone-d6 is the hexadeuterated analog of the sulindac metabolite sulindac sulfone (exisulind). This stable isotope-labeled compound serves as a critical internal standard for the quantitative analysis of sulindac sulfone in biological matrices using mass spectrometry-based assays [1]. As the deuterated form of a compound known for its COX-independent pro-apoptotic activity and its role as an mTORC1 pathway inhibitor, Sulindac Sulfone-d6 is specifically engineered for high-precision analytical applications in pharmacokinetic and pharmacodynamic research, not for direct therapeutic or biological effect investigation .

Why Unlabeled Sulindac Sulfone Cannot Substitute for Sulindac Sulfone-d6 in Quantitative Bioanalysis


In LC-MS/MS-based quantification, using the unlabeled analyte (sulindac sulfone) as its own internal standard is analytically invalid and introduces significant systematic error. The primary reason is the lack of chromatographic and ionization differentiation. A deuterated internal standard like Sulindac Sulfone-d6 possesses a distinct mass-to-charge (m/z) ratio due to the incorporation of six deuterium atoms (+6 Da), allowing the mass spectrometer to distinguish it from the endogenous analyte while maintaining nearly identical chemical behavior during extraction and chromatography [1]. This co-elution and identical ionization efficiency are essential for correcting matrix effects and recovery variability, a capability completely absent when using the unlabeled compound or a non-deuterated structural analog [1]. Failure to use a stable isotope-labeled internal standard compromises the accuracy, precision, and reliability of any quantitative assay for sulindac sulfone in complex biological samples .

Quantitative Differentiation of Sulindac Sulfone-d6 for Scientific Procurement Decisions


Comparative IC50 Profile: COX-Independent Mechanism Differentiates Sulindac Sulfone from Sulindac Sulfide and Prodrug

The defining feature of sulindac sulfone, the unlabeled analyte for which Sulindac Sulfone-d6 is used as an internal standard, is its lack of cyclooxygenase (COX) inhibition. Direct comparative data show that sulindac sulfone has an IC50 of >300 μM for both COX-1 and COX-2, whereas its metabolite counterpart, sulindac sulfide, potently inhibits COX-1 and COX-2 with IC50 values of 1.8 μM and 6.3 μM, respectively [1]. This fundamental difference in COX activity is why sulindac sulfone (and by extension, the deuterated internal standard) is studied for COX-independent mechanisms of apoptosis and chemoprevention [1].

Cancer Chemoprevention COX Inhibition Apoptosis PDE5

Comparative cGMP PDE Inhibition Potency: Sulindac Sulfone vs. Sulindac Sulfide

Sulindac sulfone's mechanism of inducing apoptosis is linked to the inhibition of cyclic GMP (cGMP) phosphodiesterase (PDE), particularly PDE5. In a direct comparison using HT-29 colon tumor cell lysates, the IC50 for cGMP PDE inhibition was 95.9 μM for sulindac sulfone, compared to a more potent IC50 of 19.7 μM for sulindac sulfide [1]. This quantitative difference highlights that while both metabolites can engage the cGMP pathway, their potencies are distinct, and the sulfone metabolite's effect is the relevant parameter when studying exisulind's specific mechanism.

cGMP Signaling PDE5 Inhibition Colon Cancer Apoptosis

Comparative Antiproliferative Activity in Colon Cancer Cells: Sulindac Sulfone vs. Sulindac Sulfide

In HT-29 human colon tumor cells, the antiproliferative activity of sulindac metabolites was directly compared. Sulindac sulfone exhibited an IC50 of 89.4 μM for inhibiting cell proliferation over 72 hours, whereas the sulfide metabolite was more potent, with an IC50 of 33.9 μM [1]. This 2.6-fold difference in cellular potency underscores that the two metabolites, while both active, have distinct biological profiles and should not be considered interchangeable in research.

Colon Cancer Cell Proliferation HT-29 Cells Exisulind

Direct Target Identification: Sulindac Sulfone Binds VDAC1/2 to Inhibit mTORC1, a Mechanism Not Shared with Sulindac Sulfide

Recent research has identified a novel direct molecular target for sulindac sulfone that is not reported for its sulfide counterpart. Using sulindac sulfone-fixed FG beads, the mitochondrial outer membrane proteins voltage-dependent anion channel 1 (VDAC1) and VDAC2 were purified as direct binding partners from HT-29 colon cancer cells [1]. Functional studies demonstrated that double knockdown of VDAC1/2 phenocopied the effects of sulindac sulfone, specifically inhibiting the mTORC1 pathway and inducing G1 cell cycle arrest [1]. This direct engagement of VDAC1/2 is a distinguishing molecular feature of the sulfone metabolite and highlights a unique mechanism of action.

mTORC1 Pathway VDAC1/2 Colon Cancer Target Identification

Plasma Protein Binding: Similarity in Binding Affords Sulindac Sulfone-d6 as a Valid Tracer for Unlabeled Compound

For an internal standard to accurately mimic the behavior of its analyte, key physicochemical properties like plasma protein binding must be comparable. Data from FDA-approved sulindac labeling shows that sulindac sulfone is 95.4% bound to plasma proteins, which is highly similar to the 93.1% binding of the parent drug sulindac and the 97.9% binding of the sulfide metabolite [1]. This high degree of similarity in protein binding supports the use of the deuterated analog, Sulindac Sulfone-d6, as it will partition similarly between free and bound fractions in plasma, ensuring accurate quantification across all relevant compartments.

Pharmacokinetics Plasma Protein Binding Exisulind Internal Standard

Clinical Pharmacokinetics: Extended Half-Life of Sulindac Sulfone Informs Internal Standard Use in Multi-Dose Studies

The extended half-life of sulindac sulfone has implications for its use as a chemopreventive agent and directly informs the analytical requirements for its measurement. A Phase I trial in patients with familial adenomatous polyposis (FAP) reported a serum half-life for exisulind of 6-9 hours following oral administration [1]. Furthermore, a healthy volunteer pharmacokinetic study reported average half-lives for sulindac, sulindac sulfide, and sulindac sulfone as 1.7-4.2 h, 15.3-16.1 h, and 16.6-19.6 h, respectively, confirming the sulfone metabolite's longer residence time [2]. This distinct pharmacokinetic profile necessitates accurate, long-term quantification, for which a stable isotope-labeled internal standard like Sulindac Sulfone-d6 is essential to ensure assay robustness over the extended sampling period.

Clinical Pharmacokinetics Half-Life Exisulind Phase I Trial

High-Value Application Scenarios for Sulindac Sulfone-d6 Based on Quantified Evidence


LC-MS/MS Quantification of Sulindac Sulfone in Pharmacokinetic Studies

This is the primary and most validated application. Given its 6-9 hour half-life and extended accumulation over multi-day dosing, accurate quantification of sulindac sulfone in plasma or serum is critical for both preclinical and clinical pharmacokinetic studies [1][2]. Sulindac Sulfone-d6 serves as the definitive internal standard for LC-MS/MS methods, enabling precise measurement of the sulfone metabolite independent of its sulfide counterpart, which is essential for understanding its unique exposure-response relationships [3].

Investigating COX-Independent Mechanisms of Apoptosis and Chemoprevention

As the data show, sulindac sulfone is devoid of COX-1/2 inhibitory activity (IC50 > 300 μM) while retaining the ability to induce apoptosis and inhibit cGMP PDE (IC50 = 95.9 μM) [1]. For researchers dissecting the COX-independent anti-neoplastic effects of sulindac derivatives, the use of Sulindac Sulfone-d6 as an internal standard is non-negotiable. It ensures that the measured concentration of the sulfone metabolite can be directly correlated with the observed COX-independent biological effects, without confounding from the highly COX-active sulfide metabolite [1].

Target Engagement Studies for VDAC1/2 and the mTORC1 Pathway

The identification of VDAC1 and VDAC2 as direct molecular targets for sulindac sulfone opens new avenues for research into colon cancer cell growth arrest [2]. To establish robust concentration-response relationships for mTORC1 pathway inhibition, G1 arrest, or VDAC binding, precise quantification of intracellular or tissue levels of sulindac sulfone is required. Sulindac Sulfone-d6 provides the necessary analytical precision to link drug concentration to these specific pharmacodynamic endpoints [2].

Metabolic Profiling and Drug-Drug Interaction Studies Involving Sulindac

Sulindac is a prodrug that is reversibly metabolized to the active sulfide and irreversibly oxidized to the sulfone. The ratio of sulfone to sulfide in plasma can be an indicator of metabolic phenotype or the effect of concomitant medications on sulindac metabolism. For example, in rats, the sulfone-to-sulfide ratio was 2.35 ± 0.19 for the R-epimer and 1.25 ± 0.49 for the S-epimer [4]. The use of Sulindac Sulfone-d6 allows for the accurate, separate quantification of the sulfone metabolite, enabling researchers to precisely calculate these metabolic ratios and understand inter-individual or inter-species variability in sulindac disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulindac Sulfone-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.